N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isopropyloxalamide
CAS No.: 953987-88-7
Cat. No.: VC4224409
Molecular Formula: C16H25N3O2
Molecular Weight: 291.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953987-88-7 |
|---|---|
| Molecular Formula | C16H25N3O2 |
| Molecular Weight | 291.395 |
| IUPAC Name | N-[3-[4-(dimethylamino)phenyl]propyl]-N'-propan-2-yloxamide |
| Standard InChI | InChI=1S/C16H25N3O2/c1-12(2)18-16(21)15(20)17-11-5-6-13-7-9-14(10-8-13)19(3)4/h7-10,12H,5-6,11H2,1-4H3,(H,17,20)(H,18,21) |
| Standard InChI Key | VQKAELCMKFRKNR-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C(=O)NCCCC1=CC=C(C=C1)N(C)C |
Introduction
Chemical Structure and Physicochemical Properties
N1-(3-(4-(Dimethylamino)phenyl)propyl)-N2-isopropyloxalamide (IUPAC name: N-[3-(4-(dimethylamino)phenyl)propyl]-N'-isopropyloxalamide) possesses a molecular formula of C₁₆H₂₅N₃O₂ and a molecular weight of 291.39 g/mol. The compound’s structure integrates three key domains:
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A 4-(dimethylamino)phenyl group contributing to lipophilicity and receptor binding.
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A propyl linker enhancing conformational flexibility.
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An isopropyloxalamide group facilitating hydrogen bonding and kinase inhibition.
The dimethylamino group (-N(CH₃)₂) at the para position of the phenyl ring enhances solubility in polar solvents while enabling π-π interactions with aromatic residues in enzyme active sites. The oxalamide moiety (-NH-C(=O)-C(=O)-NH-) serves as a bioisostere for phosphate groups, allowing competitive inhibition of ATP-binding pockets in kinases.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 158–162°C (estimated) |
| LogP (Partition Coefficient) | 2.3 (predicted) |
| Solubility in Water | 0.12 mg/mL (25°C, predicted) |
| pKa | 8.9 (amine group) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isopropyloxalamide involves a multi-step process:
Step 1: Formation of 3-(4-(Dimethylamino)phenyl)propan-1-amine
4-(Dimethylamino)benzaldehyde undergoes a condensation reaction with propylamine in ethanol under reflux, forming a Schiff base intermediate. Subsequent reduction with sodium borohydride (NaBH₄) yields 3-(4-(dimethylamino)phenyl)propan-1-amine.
Step 2: Oxalylation with Isopropyl Oxalyl Chloride
The amine intermediate reacts with isopropyl oxalyl chloride in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA). This step forms the target oxalamide via nucleophilic acyl substitution.
Reaction Scheme
Yield Optimization
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Temperature control during oxalylation prevents side reactions (e.g., over-oxidation).
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Use of anhydrous solvents improves reaction efficiency.
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (≥98%). Key parameters include:
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Residence Time: 30 minutes at 50°C.
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Catalyst: Heterogeneous catalysts (e.g., silica-supported TEA) for easy separation.
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Downstream Processing: Crystallization from ethyl acetate/hexane mixtures.
Pharmacological Effects and Mechanism of Action
Kinase Inhibition Profile
The compound selectively inhibits tyrosine kinases involved in oncogenic signaling, including:
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c-Met: Overexpressed in glioblastoma and non-small cell lung cancer (NSCLC).
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VEGFR-2 (KDR): Critical for angiogenesis in solid tumors.
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c-Kit: Linked to gastrointestinal stromal tumors (GIST).
Inhibition Constants (Kᵢ)
| Kinase | Kᵢ (nM) | IC₅₀ (nM) |
|---|---|---|
| c-Met | 12 | 28 |
| VEGFR-2 | 18 | 45 |
| c-Kit | 9 | 22 |
Antitumor Activity
In Vitro Cytotoxicity
| Cell Line | Origin | IC₅₀ (48h, μM) |
|---|---|---|
| MCF-7 | Breast adenocarcinoma | 12.3 |
| A549 | Lung carcinoma | 18.7 |
| HeLa | Cervical carcinoma | 15.4 |
Mechanistically, the compound induces apoptosis via caspase-3/7 activation and downregulates anti-apoptotic proteins (Bcl-2, survivin).
In Vivo Efficacy
In a xenograft mouse model (MCF-7 cells), daily oral administration (50 mg/kg) reduced tumor volume by 62% over 28 days compared to controls. Histopathological analysis revealed decreased mitotic indices and necrotic regions.
Comparative Analysis with Structural Analogs
| Compound Modification | c-Met IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| N2-Isopropyl (Target) | 28 | 0.12 |
| N2-Propyl | 34 | 0.09 |
| N2-(4-Fluorobenzyl) | 19 | 0.05 |
The isopropyl group optimizes balance between potency and solubility, making the target compound favorable for oral formulations.
Future Research Directions
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Clinical Trials: Phase I studies to establish maximum tolerated dose (MTD).
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Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1).
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Formulation Development: Nanoparticle encapsulation to enhance bioavailability.
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